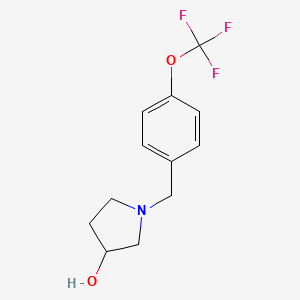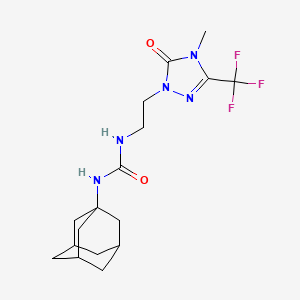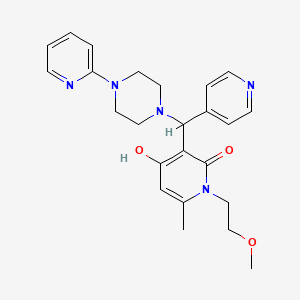
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the urea family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, it has been proposed that this compound may inhibit the activity of HIV-1 reverse transcriptase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. Additionally, this compound has been found to inhibit the activity of HIV-1 reverse transcriptase, indicating its potential as an anti-HIV agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea in lab experiments is its potential as a therapeutic agent for cancer and HIV. Additionally, this compound is relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of information regarding its toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea. One potential direction is the investigation of this compound's toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another potential direction is the development of more efficient synthesis methods for this compound. Finally, the potential of this compound as a therapeutic agent for other diseases should be investigated.
Métodos De Síntesis
The synthesis of 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been achieved using various methods. One of the most common methods is the reaction of 4-chlorobenzyl isocyanate with 3-thiophenemethyl-1,1,1-trifluoro-2-nitroethane, followed by reduction of the nitro group with hydrogen gas in the presence of palladium on carbon catalyst. Another method involves the reaction of 4-chlorobenzyl isocyanate with 3-thiophenemethyl-1,1,1-trifluoro-2-nitroethane, followed by reduction of the nitro group with sodium dithionite in the presence of a base.
Aplicaciones Científicas De Investigación
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown activity against HIV-1 reverse transcriptase, making it a potential candidate for the treatment of HIV.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFNQKVJQSTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)

![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)

![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)



![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)

![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)